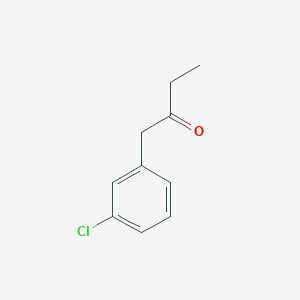

1-(3-Chlorophenyl)butan-2-one

Description

Contextualization within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-halo ketones, are a significant class of compounds in organic chemistry, prized for their reactivity as versatile alkylating agents. The defining feature of 1-(3-Chlorophenyl)butan-2-one is the butan-2-one moiety, where the carbon atom adjacent (in the alpha position) to the carbonyl group (C=O) is susceptible to chemical modification.

The synthesis of α-halo ketones is typically achieved through the reaction of a ketone with a halogen source, such as elemental chlorine (Cl₂), bromine (Br₂), or iodine (I₂). mdpi.com This reaction can proceed under either acidic or basic conditions. Current time information in Bangalore, IN.

Under acidic conditions , the reaction is catalyzed by the formation of an enol intermediate. The enol's nucleophilic α-carbon then attacks the electrophilic halogen. A key characteristic of acid-catalyzed halogenation is that it generally results in the substitution of only one alpha-hydrogen, as the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. Current time information in Bangalore, IN.

Under basic conditions , the reaction proceeds through an enolate intermediate. The presence of the electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens, making successive halogenations faster. mdpi.comCurrent time information in Bangalore, IN. This effect is harnessed in the haloform reaction, where methyl ketones are converted into carboxylates. mdpi.com

The reactivity of the α-halo ketone functional group is notable. The halogen atom is highly reactive in S_N2 displacement reactions, making these compounds excellent substrates for introducing new functional groups by reacting them with various nucleophiles. bldpharm.com This high reactivity underpins their utility as intermediates in the synthesis of a wide array of more complex molecules, including various heterocycles like thiazoles and pyrroles.

Overview of Research Trajectories for Aryl Butanone Scaffolds

The aryl butanone scaffold, a core structure present in this compound, is a recurring motif in molecules designed for biological and industrial applications. Research into this structural class is diverse, with significant efforts focused on synthesizing derivatives for pharmaceutical and materials science development. smolecule.com

One major research trajectory involves the synthesis of 4-aryl-2-butanones, which are structural isomers of the title compound. These compounds include important products like the anti-inflammatory drug nabumetone. acs.orgresearchgate.net Scalable synthetic strategies for these molecules have been developed, often involving a two-step process:

Carbon-Carbon Bond Formation : Creating a 4-aryl-3-buten-2-one intermediate via methods like the Mizoroki–Heck, Wittig, or Claisen-Schmidt (aldol) condensation reactions. acs.orgresearchgate.net

Selective Hydrogenation : Reducing the carbon-carbon double bond of the enone intermediate to yield the final saturated 4-aryl-2-butanone. acs.orgresearchgate.net

Another significant area of investigation is the exploration of the biological activities of chlorophenyl butanone derivatives. While specific research on the 3-chloro isomer is limited, studies on related compounds provide insight into the potential applications of this class. For instance, 4-(2-Chlorophenyl)butan-2-one (B1342289) has been investigated as a precursor for dihydropyridine-based calcium antagonists and for its potential to inhibit enzymes like trypanothione (B104310) reductase, which is a target in parasitic diseases. smolecule.com Furthermore, other analogs such as 1-(2-Chlorophenyl)-3-methyl-1-butanone have been explored for potential antimicrobial, anti-inflammatory, and anticancer properties. These studies highlight a clear research trajectory aimed at leveraging the aryl butanone scaffold to develop new therapeutic agents. ontosight.ai

The physical and chemical properties of these compounds are cataloged to support their use in synthesis and research. Below is a table comparing the known properties of this compound with its structural isomer, 4-(3-Chlorophenyl)butan-2-one (B1347396).

| Property | This compound | 4-(3-Chlorophenyl)butan-2-one |

| CAS Number | 1181404-78-3 ontosight.ai | 3506-73-8 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁ClO ontosight.ai | C₁₀H₁₁ClO sigmaaldrich.com |

| Molecular Weight | 182.65 g/mol ontosight.ai | 182.65 g/mol sigmaaldrich.com |

| Purity | ≥95% - 97% acs.orgontosight.ai | ~95% sigmaaldrich.com |

A summary of general synthetic strategies used to produce the core aryl butanone scaffold is presented below.

| Synthetic Strategy | Description | Key Intermediates |

| Mizoroki–Heck Reaction | A palladium-catalyzed cross-coupling of an aryl halide with an alkene (e.g., methyl vinyl ketone). | 4-Aryl-3-buten-2-ones acs.orgresearchgate.net |

| Wittig Reaction | Reaction of an aryl aldehyde with a phosphorus ylide derived from a ketone. | 4-Aryl-3-buten-2-ones researchgate.net |

| Aldol (B89426) Condensation | Base- or acid-catalyzed reaction between an aryl aldehyde and a ketone (e.g., acetone). | 4-Aryl-3-buten-2-ones acs.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZRRRDXXMEZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Butan 2 One

Established Synthetic Routes to 1-(3-Chlorophenyl)butan-2-one

The construction of the this compound structure can be achieved through several established synthetic methodologies, each with its own set of advantages and limitations.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental and widely used method for the formation of aryl ketones. sigmaaldrich.comsavemyexams.com In the context of synthesizing aryl butanone derivatives, this reaction typically involves the acylation of an aromatic ring with an appropriate acylating agent in the presence of a Lewis acid catalyst. evitachem.com For the synthesis of a related compound, 4-(2-chlorophenyl)butan-2-one (B1342289), Friedel-Crafts acylation has been cited as a viable method. smolecule.com The general mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. sigmaaldrich.com

A typical procedure for a related compound, 1-(4-chlorophenyl)-3-methylbutan-2-one, involves reacting 4-chlorobenzoyl chloride with 3-methyl-2-butanone (B44728) using aluminum chloride as the catalyst under anhydrous conditions.

Table 1: Example of Friedel-Crafts Acylation for a Related Aryl Butanone

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-chlorobenzoyl chloride | 3-methyl-2-butanone | Aluminum chloride (AlCl₃) | 1-(4-Chlorophenyl)-3-methylbutan-2-one |

This table illustrates a representative Friedel-Crafts acylation reaction for a similar compound, highlighting the key components.

Claisen Condensation Methods

The Claisen condensation is another cornerstone reaction in organic chemistry for forming carbon-carbon bonds. uomustansiriyah.edu.iqmasterorganicchemistry.com This reaction involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. uomustansiriyah.edu.iqlibretexts.org For the synthesis of butanone derivatives, a mixed Claisen-like reaction between an ester and a ketone can be employed to produce a β-diketone. uomustansiriyah.edu.iq The synthesis of 4-(2-chlorophenyl)butan-2-one has been reported to be achievable through the Claisen condensation reaction. smolecule.com The mechanism proceeds through the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl group of the second reactant. libretexts.org

The Claisen-Schmidt condensation, a related reaction, involves the reaction of an aldehyde or ketone with another carbonyl compound and can be used to synthesize α,β-unsaturated ketones, which can be precursors to butanone derivatives. researchgate.net

Grignard Reagent Based Synthesis

Grignard reagents are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. mnstate.eduleah4sci.com The synthesis of aryl butanones can be achieved by reacting a suitable Grignard reagent with a carbonyl compound. For instance, the synthesis of 1-(2-chlorophenyl)butan-1-ol, a precursor that can be oxidized to the corresponding ketone, involves the Grignard reaction between 2-chlorobenzyl chloride and butanal. The general principle involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub The resulting alkoxide is then protonated to yield an alcohol, which can be subsequently oxidized to the target ketone.

Table 2: Grignard Synthesis of a Precursor to an Aryl Butanone

| Grignard Reagent Precursor | Carbonyl Compound | Intermediate Product | Final Product (after oxidation) |

| 2-chlorobenzyl chloride | Butanal | 1-(2-Chlorophenyl)butan-1-ol | 1-(2-Chlorophenyl)butan-1-one |

This table outlines the steps involved in a Grignard-based synthesis of a related aryl butanone, starting from the formation of the alcohol precursor.

Other Specialized Synthetic Pathways for Butanone Derivatives

Beyond the classical methods, several other specialized pathways have been developed for the synthesis of butanone derivatives. These often involve multi-step sequences or the use of specific catalysts to achieve desired structures and yields.

For example, the synthesis of 4-aryl-2-butanones can be achieved through a two-step process involving an initial Mizoroki-Heck, Wittig, or aldol (B89426) reaction to form a 4-aryl-3-buten-2-one intermediate, followed by selective hydrogenation of the carbon-carbon double bond. acs.orgunits.it

Another approach involves the use of palladium-catalyzed tandem reactions. For instance, the Heck coupling of iodobenzene (B50100) with 3-buten-2-ol (B146109) or 3-buten-2-one can yield aryl ketones. researchgate.net These methods often offer high efficiency and selectivity.

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthesis of aryl butanones are highly dependent on the reaction conditions and the catalyst system employed. Optimization of these parameters is crucial for achieving high yields and purity of the desired product.

Catalyst Systems in Aryl Butanone Synthesis

The choice of catalyst is a critical factor in many of the synthetic routes for aryl butanones.

Lewis Acids in Friedel-Crafts Acylation: In Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acylating agent. evitachem.com Other Lewis acids such as erbium trifluoromethanesulfonate (B1224126) and indium triflate have also been reported to be effective, sometimes under microwave-assisted conditions or in ionic liquids. sigmaaldrich.com

Bases in Claisen Condensations: Strong bases are essential for the Claisen condensation to generate the necessary enolate nucleophile. Sodium alkoxides are commonly employed for this purpose. uomustansiriyah.edu.iq

Palladium Catalysts in Cross-Coupling Reactions: Palladium catalysts are extensively used in modern organic synthesis for forming carbon-carbon bonds. In the synthesis of butanone derivatives via Heck reactions, palladium catalysts, sometimes immobilized on supports, are utilized. researchgate.net The optimization of these catalytic systems, including the choice of ligands and reaction conditions, is an active area of research.

Continuous Flow Systems: For industrial-scale production, continuous flow processes offer advantages in terms of scalability and safety. The synthesis of 4-aryl-2-butanones has been successfully demonstrated using continuous flow strategies, which often involve fixed-bed catalysts for steps like hydrogenation. acs.orgunits.it

Solvent Effects and Reaction Medium Selection

The choice of solvent plays a critical role in the synthesis and subsequent reactions of this compound, influencing reaction rates, yields, and even the stereochemical outcome. The solubility of reactants and the stabilization of transition states are key factors governed by the solvent medium. weebly.com

In reactions such as aldol condensations, which can be employed in the synthesis of precursors to this compound, the solvent choice is crucial. rsc.org For instance, the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) is common in certain synthetic routes. evitachem.com The selection of the reaction medium can also be unconventional, with studies exploring solvent-free conditions or the use of water as a green solvent, which can significantly alter reaction dynamics. rsc.orgthieme-connect.com

The polarity of the solvent can impact the reaction pathway. For example, in the reduction of related ketones, a two-phase system using a non-polar solvent like methyl-tert-butyl ether (MTBE) alongside an aqueous phase has been shown to improve conversion and enantioselectivity compared to a single-phase system. d-nb.info The solvent also affects the reactivity of functional groups; for instance, the hydroxyl group in a related compound, 1-(2-Hydroxyphenyl)-3-methylbutan-1-one, increases its polarity and solubility in aqueous media compared to its chlorinated counterpart.

Table 1: Solvent Effects on Reactions Involving Aryl Ketones

| Reaction Type | Solvent/System | Observation | Reference |

| Aldol Condensation | Solvent-Free | Can lead to the formation of chalcone (B49325) derivatives. | rsc.org |

| Reductive Arylation | N,N-Dimethylformamide (DMF) | Used in the synthesis of related chlorophenyl butanones. | evitachem.com |

| Enzymatic Reduction | Two-Phase (MTBE/Aqueous) | Improved conversion and enantioselectivity. | d-nb.info |

| General Synthesis | Polar Aprotic (e.g., Dichloromethane) | Can enhance the efficiency of electrophilic substitution. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that significantly influence the kinetics of chemical reactions involving this compound. solubilityofthings.comncert.nic.in An increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of molecules, resulting in more frequent and energetic collisions. savemyexams.comlibretexts.org

For many organic reactions, including those to synthesize or modify this compound, controlling the temperature is essential to prevent side reactions or decomposition of the product. For example, in Friedel-Crafts acylation, a common method for synthesizing aryl ketones, temperature control is critical to optimize yield and purity. Low temperatures are often employed in reactions involving highly reactive reagents like organometallics to control their reactivity.

Pressure primarily affects reactions involving gases, where an increase in pressure leads to a higher concentration of reactants and thus an increased reaction rate. solubilityofthings.comsavemyexams.com While many reactions of this compound are carried out in the liquid phase under atmospheric pressure, certain industrial processes might utilize pressure to enhance reaction efficiency. The interplay between temperature and pressure is also crucial in reactions that reach equilibrium, as these parameters can shift the equilibrium position to favor product formation. youtube.com

Table 2: Influence of Temperature on Reaction Parameters

| Parameter | Effect of Increasing Temperature | Reference |

| Reaction Rate | Generally increases | savemyexams.comlibretexts.org |

| Collision Frequency | Increases | solubilityofthings.com |

| Kinetic Energy | Increases | solubilityofthings.com |

| Equilibrium (Exothermic) | Shifts towards reactants | youtube.com |

| Equilibrium (Endothermic) | Shifts towards products | youtube.com |

Stereochemical Control in Synthetic Protocols

Achieving stereochemical control is a significant challenge and a key area of research in the synthesis of chiral molecules derived from this compound. The reduction of the prochiral ketone, for instance, can lead to the formation of a chiral alcohol, and controlling the stereochemistry of this new chiral center is often a primary objective.

Enzymatic and chemoenzymatic methods have emerged as powerful tools for achieving high enantioselectivity. The use of alcohol dehydrogenases (ADHs) can facilitate the stereoselective reduction of ketones to either the (R)- or (S)-alcohol. nih.govmdpi.com The choice of enzyme and reaction conditions, including the use of whole-cell biocatalysts or isolated enzymes, is critical for obtaining the desired stereoisomer with high enantiomeric excess (e.e.). nih.gov For example, the synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol, a related chiral alcohol, has been achieved through microbial screening and reduction of the corresponding ketone. nih.gov

In addition to biocatalysis, traditional chemical methods employing chiral catalysts or auxiliaries can also be used to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related diamine compounds, stereocontrol can be achieved through the use of metal catalysts or organocatalysts in reductive amination reactions. The choice of reagents and reaction conditions can favor the formation of a specific diastereomer.

Derivatization and Further Chemical Transformations

Oxidation Reactions of the Ketone Moiety

The ketone functional group in this compound is susceptible to oxidation, although it is generally more resistant to oxidation than alcohols. Strong oxidizing agents can, however, lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. A common outcome of the oxidation of a related compound, 1-(2-chlorophenyl)-3-methyl-1-butanone, is the formation of 2-chlorophenylacetic acid.

The Baeyer-Villiger oxidation is a specific type of oxidation reaction that converts ketones into esters. In the case of this compound, this reaction could potentially yield an ester derivative. The regioselectivity of this reaction would depend on the migratory aptitude of the groups attached to the carbonyl carbon.

Reduction Reactions to Corresponding Alcohols

The reduction of the ketone group in this compound to its corresponding secondary alcohol, 1-(3-chlorophenyl)butan-2-ol (B7844084), is a common and important transformation. smolecule.com This can be achieved using a variety of reducing agents.

Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com These hydride reagents readily reduce ketones to alcohols. orientjchem.org The choice between these reagents often depends on the presence of other functional groups in the molecule, as LiAlH₄ is a much stronger reducing agent and less selective than NaBH₄.

As mentioned previously, biocatalytic reductions using alcohol dehydrogenases (ADHs) are particularly valuable for achieving enantioselective synthesis of the corresponding chiral alcohols. d-nb.infonih.gov Different microorganisms or isolated enzymes can be used to produce either the (R)- or (S)-enantiomer of 1-(3-chlorophenyl)butan-2-ol with high purity. nih.gov

Table 3: Common Reducing Agents for Ketones

| Reducing Agent | Typical Solvent | Selectivity | Reference |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., ethanol, methanol) | Reduces aldehydes and ketones | evitachem.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., diethyl ether, THF) | Reduces a wide range of carbonyl compounds | smolecule.com |

| Alcohol Dehydrogenases (ADHs) | Aqueous buffer, often with a co-solvent | Can be highly enantioselective | d-nb.infonih.gov |

Nucleophilic Substitution Reactions Involving the Chlorophenyl Group

The chlorophenyl group of this compound can undergo nucleophilic aromatic substitution, although this type of reaction is generally less facile than nucleophilic substitution on an alkyl halide. smolecule.comsmolecule.com The chlorine atom on the aromatic ring is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly if there are other activating groups present.

Reactions with strong nucleophiles such as amines or thiols can potentially lead to the displacement of the chlorine atom. smolecule.comevitachem.comsmolecule.com However, these reactions often require harsh conditions, such as high temperatures or the use of a strong base. The presence of the ketone group might also influence the reactivity of the chlorophenyl ring.

It is important to note that the chlorine atom's position on the phenyl ring (meta in this case) affects its reactivity in nucleophilic aromatic substitution compared to ortho or para positions.

Functionalization of the Butanone Backbone

The butanone backbone of this compound offers several sites for chemical modification, primarily centered around the carbonyl group and the adjacent α-carbon atoms. These functionalization reactions are crucial for creating a diverse range of derivatives. Key transformations include reactions at the carbonyl group and substitution at the α-position.

Carbonyl Group Transformations: The ketone moiety is susceptible to both reduction and oxidation. Reduction of the carbonyl group, typically achieved using agents like sodium borohydride or lithium aluminum hydride, converts the ketone into the corresponding secondary alcohol, 1-(3-chlorophenyl)butan-2-ol. Conversely, oxidation reactions can cleave the butanone chain to yield carboxylic acid derivatives.

α-Carbon Functionalization: The methylene (B1212753) group (C1) and the methyl group (C3) adjacent to the carbonyl are activated towards deprotonation, forming an enolate intermediate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of new functional groups. A notable example is the reaction to produce 4-(3-chlorophenyl)-3-methyl-3-buten-2-one. oup.com This transformation involves an initial α-alkylation or a related condensation reaction. oup.com The general reactivity of ketones suggests that other α-functionalizations, such as halogenation or acylation, are also feasible under appropriate conditions.

Table 1: Representative Functionalization Reactions of the Butanone Backbone

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(3-Chlorophenyl)butan-2-ol | |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 3-Chlorophenylacetic acid and related derivatives | |

| α-Alkylation/ Condensation | Aldehyde/Ketone, Base or Acid catalyst | α-Substituted butanone derivatives (e.g., 4-(3-Chlorophenyl)-3-methyl-3-buten-2-one) | oup.com |

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The structural framework of this compound is a valuable synthon for constructing a variety of heterocyclic compounds. The ketone functionality, often in conjunction with the activated α-carbons, participates in cyclocondensation reactions with multifunctional reagents to form aromatic and non-aromatic ring systems. These heterocycles are of significant interest in medicinal chemistry and materials science. myskinrecipes.comaablocks.com

Synthesis of Pyrimidines: Pyrimidines are a prominent class of heterocycles that can be synthesized from ketone precursors. One common method involves the [3+3] annulation of saturated ketones with amidines. organic-chemistry.org In this approach, this compound can react with an amidine, such as benzamidine, in the presence of a copper catalyst and an oxidant. The reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield a highly substituted pyrimidine (B1678525) ring. organic-chemistry.org Another strategy involves the multicomponent reaction of the ketone, an enamine, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride. organic-chemistry.org

Synthesis of Pyridines: Pyridines can also be synthesized using this compound as a starting material. A general approach involves converting the ketone into a 1,5-dicarbonyl compound or a related precursor, which can then undergo cyclization. For instance, an oxidative one-pot sequential reaction can be employed where the saturated ketone is first dehydrogenated and then undergoes a [3+3] annulation with an electron-deficient enamine, leading to the formation of a substituted pyridine (B92270). organic-chemistry.org

Synthesis of Other Heterocycles: The versatility of the this compound scaffold extends to the synthesis of other heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Specifically, condensation with hydrazine followed by cyclization of an appropriate intermediate can yield pyrazole (B372694) derivatives. mdpi.com Furthermore, reactions leading to 1,2-dicarbonyl intermediates can serve as precursors for quinoxalines upon condensation with ortho-phenylenediamines. researchgate.net

Table 2: Examples of Heterocyclic Synthesis from this compound

| Heterocycle Class | General Reagents | Resulting Scaffold | General Reference |

|---|---|---|---|

| Pyrimidines | Amidines, Copper catalyst, Oxidant | 4-(3-Chlorobenzyl)-5-ethyl-pyrimidine derivatives | organic-chemistry.org |

| Pyridines | Enamines, Oxidant | Polysubstituted pyridine derivatives | organic-chemistry.org |

| Pyrazoles | Hydrazine hydrate, Acid/Base catalyst | 4-(3-Chlorobenzyl)-3,5-dialkyl-1H-pyrazole derivatives | mdpi.com |

| Quinoxalines | o-Phenylenediamine (from an α-diketone intermediate) | 2-(3-Chlorobenzyl)-3-methylquinoxaline derivatives | researchgate.net |

Unable to Generate Article Due to Lack of Specific Spectroscopic Data

It is not possible to generate the requested article on the "Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives" because detailed, verifiable experimental spectroscopic data for the specific compound This compound is not available in publicly accessible scientific literature or databases.

Comprehensive searches were conducted to locate the necessary Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectral data required to populate the outlined sections. These searches included queries for ¹H NMR, ¹³C NMR, 2D-NMR, and FT-IR data, as well as for publications detailing the synthesis and characterization of the compound.

The search results yielded spectroscopic information for related isomers and derivatives, such as 4-(3-chlorophenyl)butan-2-one (B1347396) and various other substituted butanones. However, no specific experimental spectra, peak lists, or detailed analytical findings for this compound itself could be retrieved.

Fulfilling the user's request for a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables" is contingent upon the availability of this specific primary data. Without access to the actual spectral data for this compound, any attempt to write the specified content would involve speculation or the use of data from incorrect compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter. Therefore, the article cannot be generated as requested.

Advanced Spectroscopic and Structural Characterization of 1 3 Chlorophenyl Butan 2 One and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman)

Key expected vibrational bands for 1-(3-Chlorophenyl)butan-2-one would include:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the butyl chain would appear in the 3000-2850 cm⁻¹ range.

C=O Stretching: The carbonyl (C=O) group of the ketone is expected to exhibit a strong and characteristic Raman band in the region of 1725-1705 cm⁻¹.

C-C Vibrations: Aromatic C-C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The aliphatic C-C stretching vibrations of the butanone chain would be found at lower wavenumbers.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is a key feature and for simple organic chlorine compounds, these absorptions are typically found in the 750-700 cm⁻¹ region uantwerpen.be.

Interactive Data Table: Predicted FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Carbonyl (C=O) Stretch | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Aliphatic C-C Stretch | 1200 - 800 | Weak-Medium |

| C-Cl Stretch | 750 - 700 | Medium-Strong |

Correlational Analysis of Vibrational Modes

A correlational analysis of the vibrational modes of this compound would involve a detailed assignment of the observed bands in both the infrared (IR) and Raman spectra. This analysis helps to confirm the presence of specific functional groups and to understand the coupling between different vibrational motions within the molecule. By comparing the experimental spectra with theoretical calculations, such as those obtained from Density Functional Theory (DFT), a more precise assignment of each vibrational mode can be achieved.

For instance, the position of the C=O stretching band can be influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing nature of the chlorine atom at the meta position would have a subtle effect on the carbonyl bond strength and, consequently, its vibrational frequency. Similarly, the out-of-plane bending modes of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring.

A comprehensive correlational analysis would typically involve the following steps:

Experimental Spectra Acquisition: Recording high-quality FT-IR and FT-Raman spectra of the compound.

Theoretical Modeling: Performing quantum chemical calculations to obtain the optimized geometry and theoretical vibrational frequencies.

Spectral Correlation: Comparing the experimental and theoretical spectra to assign the observed bands to specific vibrational modes.

Vibrational Mode Coupling Analysis: Identifying any coupling between different vibrational modes, which can provide deeper insights into the molecular structure and dynamics.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Low-resolution and high-resolution mass spectra can be obtained using techniques such as electron impact (EI) or electrospray (ES) ionization rsc.org.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₁₁ClO), the expected exact masses for the molecular ions containing the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) can be calculated.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₁³⁵ClO]⁺ | ³⁵Cl | 182.0498 |

| [C₁₀H₁₁³⁷ClO]⁺ | ³⁷Cl | 184.0469 |

The presence of the chlorine isotope pattern, with a characteristic intensity ratio of approximately 3:1 for the M+ and M+2 peaks, is a key diagnostic feature in the mass spectrum of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion.

The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways for ketones and halogenated aromatic compounds. Common fragmentation patterns include alpha-cleavage and McLafferty rearrangement libretexts.org.

Proposed Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can result in the formation of an acylium ion or a resonance-stabilized benzylic cation.

Loss of an ethyl radical (•CH₂CH₃) would lead to the formation of the [CH₃CO]⁺ ion at m/z 43.

Loss of a methyl radical (•CH₃) would result in the formation of the [M-15]⁺ ion.

Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group can lead to the formation of a chlorobenzyl cation ([C₇H₆Cl]⁺) and a neutral ketene (B1206846) fragment.

Loss of HCl: The elimination of a neutral hydrogen chloride molecule is another possible fragmentation pathway for chloro-substituted aromatic compounds.

A representative MS/MS fragmentation data table for the [M+H]⁺ precursor ion of this compound is presented below.

Interactive Data Table: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 183.0576 | 125.0152 | C₃H₆O | Chlorobenzyl cation |

| 183.0576 | 111.0411 | C₄H₈O | Chlorophenyl cation |

| 183.0576 | 43.0184 | C₈H₈Cl | Acetyl cation |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry is a valuable tool for real-time or near-real-time monitoring of chemical reactions and for assessing the purity of the resulting products. Techniques like online mass spectrometry can be coupled with flow chemistry systems to track the consumption of reactants and the formation of products and byproducts docbrown.info.

In the synthesis of this compound, for example, from the reaction of 3-chlorophenylacetic acid with an appropriate organometallic reagent, mass spectrometry could be used to:

Monitor Reaction Progress: By analyzing small aliquots of the reaction mixture at different time points, the relative abundance of the starting materials, intermediates, and the final product can be determined. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Identify Intermediates and Byproducts: Mass spectrometry can help in the identification of transient intermediates and unwanted byproducts, providing valuable mechanistic insights into the reaction.

Assess Product Purity: After the reaction is complete and the product is isolated, mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), can be used to assess its purity. The presence of any impurities can be detected and their structures can often be elucidated through their mass spectra and fragmentation patterns.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound carleton.edu. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a specific single-crystal X-ray diffraction study for this compound was not found in the searched databases, the crystal structures of several derivatives containing the 1-(3-chlorophenyl) moiety have been reported. For example, the crystal structure of (E)-1-(3-chlorophenyl)-3-(3-furyl)prop-2-en-1-one has been determined, revealing a non-planar geometry with the furan (B31954) ring inclined to the benzene ring uantwerpen.be. Similarly, the crystal structure of 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine has been elucidated nih.govresearchgate.net.

A hypothetical crystallographic analysis of this compound would provide key structural parameters. The data would be presented in a table similar to the one below, which is based on typical values for related organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Volume (ų) | ~1000-1200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.2-1.3 |

Single-Crystal X-ray Diffraction Analysis

For derivatives of this compound, obtaining crystals suitable for SCXRD is a critical first step. This is typically achieved through slow evaporation of a solution of the purified compound. nih.gov The quality of the crystal directly impacts the resolution and accuracy of the final structural model. The diffraction data collected is then processed to generate an electron density map, from which the positions of individual atoms can be determined and the molecular structure can be refined.

Determination of Crystal System and Space Group

The diffraction pattern obtained from SCXRD analysis allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. These parameters define the unit cell, the basic repeating unit of the crystal structure. Different derivatives of chlorophenyl butanone have been shown to crystallize in various systems, reflecting the influence of molecular structure on crystal packing. For example, certain synthetic cathinones, which are structurally related, have been found to crystallize in triclinic and monoclinic systems. mdpi.com The specific crystal system and space group are fundamental for a complete structural description.

Table 1: Crystallographic Data for Selected Chlorophenyl Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one | C₂₀H₁₆ClO₂P | Orthorhombic | Pbca | nih.gov |

| 1-(3-chlorophenyl)-4-(...)-piperazine derivative | C₂₈H₃₁ClN₂O | Monoclinic | P 1̄ | researchgate.net |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Orthorhombic | Pbca | mdpi.com |

This table presents data for related compounds to illustrate the types of crystallographic information obtained from SCXRD.

Analysis of Molecular Conformation and Intermolecular Interactions

Beyond determining the basic connectivity of atoms, SCXRD provides insight into the molecule's conformation—the spatial arrangement of its atoms. For molecules with rotatable bonds, such as those in the butyl chain of this compound, the conformation in the solid state is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions. In the case of a related compound, (E)-1-(3-chlorophenyl)-3-(3-furyl)prop-2-en-1-one, the molecule exhibits a non-planar geometry, with the furan ring inclined to the benzene ring by 50.52 (16)°. georgiasouthern.edu

Hydrogen Bonding and Crystal Packing Architectures

Hydrogen bonds are a particularly strong type of dipole-dipole interaction that significantly influences crystal architecture. While this compound itself lacks strong hydrogen bond donors, its derivatives, especially those containing N-H or O-H groups, can form extensive hydrogen-bonding networks. These interactions can link molecules into specific motifs like chains or dimers. researchgate.netmdpi.com

For example, in the crystal structures of some related compounds, molecules are linked by pairs of N-H···O hydrogen bonds, creating inversion dimers. researchgate.net In other cases, C-H···O and C-H···Cl interactions, although weaker, play a significant role in stabilizing the crystal packing. mdpi.com These interactions can lead to the formation of complex three-dimensional supramolecular architectures. The carbonyl oxygen of the butanone moiety can act as a hydrogen bond acceptor. reddit.com

Table 2: Examples of Hydrogen Bonding in Related Crystal Structures

| Interaction Type | Description | Resulting Motif | Reference |

|---|---|---|---|

| C—H⋯O | Bifurcated hydrogen bonds linking molecules | Chains | nih.gov |

| N—H⋯O | Links adjacent molecules | Inversion dimers | researchgate.net |

| C—H⋯Cl | Stabilizes packing between cations and anions | 3D Network | mdpi.com |

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For a ketone like this compound, two main types of transitions are expected: the π→π* transition associated with the aromatic ring and the carbonyl group, and the n→π* transition associated with the non-bonding electrons on the carbonyl oxygen. masterorganicchemistry.com

The absorption maximum (λmax) for the n→π* transition in simple ketones typically appears in the range of 270-300 nm and is characteristically weak. masterorganicchemistry.com The π→π* transitions occur at shorter wavelengths and are much more intense. The presence of the chlorophenyl group, a chromophore, and its conjugation with the carbonyl group will influence the precise λmax values. The absorption bands are often attributed to π → π* and n → π* transitions within the molecule. researchgate.net The solvent used can also affect the position of the absorption maxima. bas.bg

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For a synthesized compound like this compound, this analysis serves as a crucial check of purity and confirms that the empirical formula matches the theoretical composition. The technique involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are collected and measured, allowing for the calculation of the elemental percentages. The results are then compared to the theoretical values calculated from the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₁ClO)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 182.65 | 65.76% |

| Hydrogen | H | 1.008 | 182.65 | 6.07% |

| Chlorine | Cl | 35.453 | 182.65 | 19.41% |

| Oxygen | O | 15.999 | 182.65 | 8.76% |

Theoretical and Computational Investigations of 1 3 Chlorophenyl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and properties of a molecule. For a compound like 1-(3-Chlorophenyl)butan-2-one, these calculations can reveal insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialsciencejournal.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry.

For this compound, this process would involve selecting a DFT functional and a basis set. A common and effective choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p). materialsciencejournal.orgresearchgate.netresearchgate.net The calculation would start with an initial guess of the molecular structure and iteratively solve the Kohn-Sham equations, adjusting the atomic coordinates until the forces on each atom are minimized and a stable energy minimum is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level) This table is illustrative and shows the type of data obtained from a DFT geometry optimization.

| Parameter | Atom(s) Involved | Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | ~1.22 |

| C-Cl (aromatic) | ~1.75 | |

| C-C (aromatic ring) | ~1.39 | |

| C-C (aliphatic chain) | ~1.53 | |

| **Bond Angles (°) ** | O=C-C (carbonyl) | ~121.0 |

| Cl-C-C (aromatic) | ~119.5 | |

| C-C-C (aliphatic chain) | ~112.0 |

| Dihedral Angles (°) | C-C-C-C (butanoyl chain) | Varies |

Calculation of Electronic Properties (HOMO-LUMO Energies, Energy Band Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be a π-orbital primarily located on the chlorophenyl ring, while the LUMO would likely be a π* anti-bonding orbital with significant density on the carbonyl group and the aromatic ring. These energies are used to calculate several global reactivity descriptors. scirp.org

Table 2: Hypothetical Electronic Properties and Quantum Chemical Descriptors for this compound This table is illustrative and shows the type of data obtained from electronic property calculations.

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| Energy Band Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine atom. Regions with a positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack, expected around the hydrogen atoms. Intermediate potential regions are shown in green. The MEP map provides a clear, qualitative picture of the molecule's polarity and reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular flexibility, conformational changes, and thermodynamic properties that are not accessible from static quantum chemical calculations. nih.gov

Conformational Analysis and Flexibility Studies

Molecules with rotatable single bonds, like the butanoyl side chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (those residing in energy minima) and understand the energy barriers between them.

An MD simulation of this compound would model its behavior over a period of nanoseconds or longer, allowing the side chain to rotate and explore its conformational space. nih.gov By tracking the dihedral angles of the butanoyl chain over the course of the simulation, one can identify the most frequently adopted conformations and construct a potential energy surface. This analysis reveals the relative stability of different conformers and the flexibility of the molecule, which are critical for understanding its interactions with other molecules, such as biological receptors or solvent molecules.

Solvent Effects on Molecular Structure and Dynamics

The polarity of the solvent can significantly influence the molecular structure and dynamics of a solute. For a molecule like this compound, which possesses a polar carbonyl group and a moderately polar chlorophenyl group, the surrounding solvent environment is expected to alter its conformational preferences and spectroscopic properties.

Computational studies on similar organic molecules have shown that increasing solvent polarity can lead to shifts in absorption spectra. mdpi.comresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in polar solvents, the dipole moment of the molecule may increase upon electronic excitation, leading to better stabilization of the excited state and a consequent red shift (bathochromic shift) in the UV-visible absorption spectrum. researchgate.net

The choice of computational model is crucial for accurately capturing these effects. While continuum models like the Polarizable Continuum Model (PCM) can provide a good first approximation of bulk solvent effects, explicit solvent models within a quantum mechanics/molecular mechanics (QM/MM) framework or full MD simulations are often necessary to understand specific solute-solvent interactions like hydrogen bonding. rsc.orgdntb.gov.ua

Intermolecular Interaction Analysis

The way molecules of this compound pack in a crystal lattice is determined by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal structure. mdpi.com

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal several key interactions:

H···H Contacts : These are typically the most abundant interactions, appearing as a large, diffuse region in the 2D fingerprint plot, and account for a significant portion of the crystal packing. nih.govmdpi.com

Cl···H Contacts : The chlorine atom can act as a weak hydrogen bond acceptor. These interactions would appear as distinct "wings" in the fingerprint plot and are important for linking molecules. nih.gov

O···H Contacts : The carbonyl oxygen is a strong hydrogen bond acceptor, leading to prominent C-H···O interactions. These are visible as sharp spikes in the fingerprint plot and are often crucial in directing the crystal packing. mdpi.com

C···H Contacts : These can indicate the presence of C-H···π interactions, where a hydrogen atom interacts with the π-system of the chlorophenyl ring. nih.gov

The relative contributions of these interactions can be quantified from the 2D fingerprint plots, providing a detailed picture of the forces governing the supramolecular architecture. mdpi.comnih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a technique based on electron density (ρ) and its gradient (∇ρ) that allows for the visualization of non-covalent interactions (NCI) in real space. researchgate.netmdpi.com The analysis generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interactions.

An RDG analysis of a dimer or cluster of this compound molecules would likely show:

Green Isosurfaces : Indicating weak, delocalized van der Waals interactions, which would be expected between the hydrocarbon portions of the molecules and the flat faces of the phenyl rings. mdpi.com

Blue Isosurfaces : Representing strong, attractive interactions, such as hydrogen bonds. A distinct blue region would be anticipated between the carbonyl oxygen and a hydrogen atom from a neighboring molecule (C-H···O). researchgate.net

Red Isosurfaces : Signifying strong repulsive interactions, typically found within the rings, indicating steric hindrance. researchgate.net

This method provides a qualitative and intuitive map of the bonding and non-bonding interactions within the molecular system. mdpi.com

Quantitative Analysis of Specific Interactions (e.g., C-H...O, C-H...π, Cl...H)

The crystal structure of compounds containing chlorophenyl and carbonyl moieties is often stabilized by a combination of weak intermolecular interactions. uky.edumdpi.com

C-H···O Interactions : The carbonyl oxygen atom is an effective hydrogen bond acceptor. In the absence of stronger donors (like O-H or N-H), it readily forms C-H···O hydrogen bonds with hydrogen atoms from the alkyl chain or the phenyl ring of adjacent molecules. These interactions are characterized by H···O distances typically in the range of 2.2 to 2.8 Å.

Cl···H Interactions : The chlorine atom, with its lone pairs of electrons, can participate in weak hydrogen bonds (Cl···H-C). These interactions, along with potential Cl···Cl halogen bonding, help to form layered or chain-like supramolecular structures. nih.govuky.edu

The table below summarizes the typical geometric parameters for these types of interactions found in similar organic crystal structures.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | C-H···O | H···O: 2.2 - 2.8 | C-H-O: 120 - 170 |

| Pi Interaction | C-H···π | H···Ring Centroid: 2.5 - 3.0 | C-H-Centroid: > 140 |

| Halogen Interaction | C-H···Cl | H···Cl: 2.7 - 3.1 | C-H-Cl: > 130 |

Structure-Activity Relationship (SAR) Computational Modeling

QSAR Studies for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. chalcogen.ro These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency. nih.gov

For a series of analogues of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.govmdpi.com This involves several steps:

Dataset Assembly : A series of compounds with varying substituents on the phenyl ring or the butanone chain, along with their experimentally measured biological activities (e.g., inhibitory concentration, IC₅₀), is required.

Molecular Modeling and Alignment : The 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold.

Field Calculation : Steric and electrostatic fields (for CoMFA) or other similarity fields (for CoMSIA) are calculated around each molecule. mdpi.com

Statistical Analysis : A statistical method, typically Partial Least Squares (PLS) regression, is used to build a mathematical equation that relates the variations in the field values to the variations in biological activity. nih.gov

The resulting QSAR model can be visualized using contour maps. These maps highlight regions where certain properties are predicted to influence biological activity. mdpi.com

Green Contours : Indicate regions where bulky steric groups are favorable for activity.

Yellow Contours : Show regions where bulky groups are unfavorable.

Blue Contours : Represent areas where electropositive groups increase activity.

Red Contours : Indicate regions where electronegative groups enhance activity.

Such a model could reveal, for example, that modifying the position or nature of the halogen on the phenyl ring, or altering the length of the alkyl chain, could systematically impact the compound's interaction with a biological target. mdpi.comnih.govmdpi.com The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques. chalcogen.ronih.gov

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This modeling is instrumental in understanding drug-receptor interactions and in designing new, more potent molecules. For this compound, while specific pharmacophore models are not extensively detailed in publicly available literature, a hypothetical model can be constructed based on its structural characteristics and by drawing analogies from pharmacophore models of structurally related compounds known to exhibit activity at similar biological targets, such as monoamine transporters.

A plausible pharmacophore model for this compound and its analogs would likely incorporate the following features:

An Aromatic/Hydrophobic Region: Represented by the 3-chlorophenyl group. This feature is critical for establishing hydrophobic interactions and potentially π-π stacking or halogen bonding within the receptor's binding pocket. The chlorine substituent can influence the electronic properties of the aromatic ring and may participate in specific halogen bond interactions.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the butan-2-one moiety serves as a primary hydrogen bond acceptor. This feature is often essential for anchoring the ligand to the receptor through hydrogen bonding with amino acid residues like serine, threonine, or tyrosine.

Based on established pharmacophore models for ligands of monoamine transporters, which are plausible targets for compounds with this chemical scaffold, a hypothetical arrangement of these features can be proposed. The spatial relationship between these key features is critical for biological activity.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature ID | Feature Type | Location in Molecule | Potential Interactions |

| AR1 | Aromatic Ring | 3-Chlorophenyl | π-π stacking, Hydrophobic interactions, Halogen bonding |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding with donor groups on the receptor |

| HY1 | Hydrophobic | Ethyl Group | van der Waals forces, Hydrophobic interactions |

To further refine this hypothetical model, the distances between these pharmacophoric features can be estimated. These distances are crucial for ensuring a proper fit within the target's binding site. The values presented in the following table are illustrative and based on typical distances found in pharmacophore models of CNS-active compounds and monoamine transporter inhibitors.

Table 2: Estimated Distances Between Key Pharmacophoric Features

| From Feature | To Feature | Estimated Distance (Å) |

| Center of AR1 | HBA1 | 4.5 - 6.0 |

| Center of AR1 | Center of HY1 | 3.0 - 4.5 |

| HBA1 | Center of HY1 | 2.5 - 3.5 |

In silico screening of large chemical databases using such a pharmacophore model could lead to the identification of novel compounds with potentially similar biological activities. The hits from such virtual screening campaigns would then be synthesized and subjected to biological evaluation to validate the predictive power of the pharmacophore model and to discover new lead compounds for further development.

Applications and Future Research Directions in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, a "building block" refers to a molecule with specific functional groups that can be readily used to construct more complex molecular architectures. 1-(3-Chlorophenyl)butan-2-one serves as a prime example of such a building block, offering multiple reactive sites for chemical transformations. The ketone functional group can participate in a wide array of reactions, including nucleophilic additions, condensations, and reductions, allowing for the elongation and diversification of the carbon skeleton.

Furthermore, the presence of the 3-chlorophenyl group provides a handle for various cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a valuable intermediate in the synthesis of intricate organic molecules, including heterocyclic compounds and natural product analogues. The strategic placement of the chlorine atom on the phenyl ring also influences the electronic properties of the molecule, which can be exploited to control the regioselectivity of certain reactions.

Utility in Medicinal Chemistry (Precursor and Scaffold Development)

The chlorophenyl moiety is a common feature in many biologically active compounds, and its presence in this compound makes this compound an attractive precursor for the development of new pharmaceutical agents. The term "precursor" in medicinal chemistry refers to a compound that can be converted into a pharmacologically active substance through a series of chemical modifications.

Research has shown that derivatives of this compound exhibit a range of biological activities. For instance, the synthesis of novel pyrrolidine-2,5-dione-acetamide derivatives incorporating a 3-(3-chlorophenyl) group has yielded compounds with potential anticonvulsant and analgesic properties. This suggests that the this compound scaffold can be systematically modified to explore structure-activity relationships and optimize therapeutic efficacy. The development of such molecular scaffolds is a crucial aspect of modern drug discovery, enabling the creation of libraries of related compounds for biological screening.

Table 1: Examples of Biologically Active Scaffolds Incorporating a Chlorophenyl Moiety

| Scaffold Class | Therapeutic Target/Activity |

| Pyrrolidine-2,5-diones | Anticonvulsant, Analgesic |

| Dichlorophenylpiperazines | Dopamine D3 Receptor Ligands |

Potential in Material Science (e.g., New Material Development)

While the applications of this compound in material science are less explored compared to other fields, its chemical structure suggests potential for the development of new functional materials. The aromatic ring and the ketone group can be modified to introduce polymerizable functionalities, allowing for its incorporation into polymer backbones. The presence of the chlorine atom can also influence the properties of the resulting polymers, such as their thermal stability, flame retardancy, and refractive index.

Furthermore, the molecule could serve as a precursor for the synthesis of ligands for the formation of metal-organic frameworks (MOFs) or other coordination polymers. The ability to tune the electronic and steric properties of the ligand through modifications of the butanone side chain could lead to the development of new materials with tailored porosity, catalytic activity, or sensing capabilities. Further research in this area is warranted to fully explore the potential of this compound in the design of novel materials.

Development of Novel Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of chemical compounds are crucial for quality control, environmental monitoring, and forensic analysis. The development of robust analytical methodologies for this compound and its derivatives is therefore an important area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are well-suited for the analysis of this compound.

For instance, GC-MS can be employed for the separation and identification of this compound from complex mixtures, with the mass spectrometer providing a unique fragmentation pattern that serves as a molecular fingerprint. HPLC methods, often coupled with UV or mass spectrometric detection, can be developed for the precise quantification of the compound in various matrices. The optimization of these methods, including the choice of chromatographic columns, mobile phases, and detection parameters, is essential for achieving high sensitivity, selectivity, and accuracy.

Table 2: Common Analytical Techniques for Ketone Analysis

| Analytical Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of non-volatile and thermally labile compounds. |

Design of Next-Generation Analogues with Tuned Biological Activities

The process of designing and synthesizing analogues of a lead compound is a cornerstone of medicinal chemistry. By systematically modifying the structure of this compound, researchers can explore how changes in its chemical architecture affect its biological activity. This exploration of the structure-activity relationship (SAR) is crucial for the development of more potent and selective drugs with improved pharmacokinetic properties.

For example, modifications to the butanone side chain, such as the introduction of different functional groups or the alteration of its length and rigidity, can influence how the molecule interacts with its biological target. Similarly, the position and nature of the substituent on the phenyl ring can be varied to fine-tune the electronic and steric properties of the molecule. The synthesis of a focused library of analogues based on the this compound scaffold can lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.

Green Chemistry Approaches in Synthesis of Chlorophenyl Butanones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be approached with these principles in mind. Traditional synthetic methods for aromatic ketones often involve harsh reaction conditions, stoichiometric reagents, and the use of volatile organic solvents.

Green chemistry approaches focus on the development of more environmentally benign alternatives. This includes the use of catalytic methods, which reduce waste by using small amounts of a catalyst that can be recycled. The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also key areas of research. Furthermore, exploring alternative energy sources, such as microwave or ultrasound irradiation, can often lead to shorter reaction times and improved energy efficiency. Applying these green chemistry principles to the synthesis of chlorophenyl butanones can significantly reduce the environmental footprint of their production.

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and scale-up. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of reactions are invaluable tools in this regard. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the progress of reactions involving this compound.

By monitoring the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic information can be obtained. This allows for the determination of reaction rates, the identification of reaction intermediates, and the elucidation of the reaction mechanism. This information is crucial for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and minimize the formation of byproducts. The application of these advanced spectroscopic techniques can accelerate the development of efficient and robust synthetic processes for this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)butan-2-one, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts acylation, where an acylium ion reacts with 3-chlorobenzene. Key steps include:

- Reagent selection : Use AlCl₃ as a catalyst in anhydrous conditions to minimize side reactions.

- Temperature control : Maintain 0–5°C to prevent over-acylation or isomerization.

- Workup : Quench with ice-cold HCl and extract with dichloromethane for optimal recovery .

Yield optimization requires balancing stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and catalyst loading (10–15 mol%).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential volatile intermediates.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

General aromatic ketone safety guidelines recommend avoiding open flames due to flammability risks .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme inhibition : Screen against trypanothione reductase (TR) using spectrophotometric assays (e.g., NADPH oxidation at 340 nm). IC₅₀ values <50 µM suggest therapeutic potential against parasitic diseases .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI >10 indicates low toxicity) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2- vs. 3-chlorophenyl) affect the compound’s reactivity and bioactivity?

- Electronic effects : The 3-chloro substituent exerts a weaker meta-directing effect compared to ortho/para positions, altering electrophilic substitution patterns in further derivatization.

- Biological impact : 3-Chlorophenyl derivatives show higher TR inhibition (IC₅₀ = 28 µM) than 2-chloro analogs (IC₅₀ = 42 µM) due to optimized steric interactions with the enzyme’s active site .

- Methodological note : Compare Hammett σ values and molecular docking simulations to rationalize structure-activity relationships (SAR) .

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water, 0.1% TFA) at 1 mL/min. Detect impurities at λ = 254 nm.

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C). Monitor for chlorinated byproducts (e.g., 3-chlorobenzaldehyde) via selective ion monitoring (SIM) .

Q. How can kinetic studies optimize catalytic systems for large-scale synthesis?

- Reaction monitoring : Use in-situ FTIR to track acyl chloride consumption (peak at 1800 cm⁻¹).

- Rate determination : Pseudo-first-order kinetics reveal rate constants (k = 0.012 min⁻¹) under optimized AlCl₃ catalysis.

- Scale-up challenges : Address exothermicity via controlled addition of acyl chloride and efficient heat dissipation .

Q. What strategies address discrepancies in reported biological activity data for chlorophenyl ketones?

- Meta-analysis : Compare datasets using standardized assay conditions (e.g., fixed NADPH concentrations in TR assays).

- Controlled variables : Account for solvent polarity (e.g., DMSO vs. ethanol) and cell passage number in cytotoxicity studies.

- Case study : Re-evaluate conflicting IC₅₀ values by replicating protocols with purified enzyme batches (>95% purity) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Chlorophenyl Ketones in Friedel-Crafts Acylation

| Substituent Position | Yield (%)* | Reaction Time (h) | Byproduct Formation (%) |

|---|---|---|---|

| 2-Chlorophenyl | 68 | 6 | 12 |

| 3-Chlorophenyl | 82 | 4.5 | 5 |

| 4-Chlorophenyl | 75 | 5 | 8 |

| *Conditions: 10 mol% AlCl₃, 0°C, dichloromethane . |

Q. Table 2. Analytical Parameters for Structural Confirmation

| Technique | Key Signal | Diagnostic Utility |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 (s, 3H, COCH₃) | Confirms ketone moiety |

| ¹³C NMR | δ 208 (C=O) | Validates carbonyl group |

| HRMS | m/z 182.65 [M+H]⁺ | Matches molecular formula |

| IR | 1715 cm⁻¹ (C=O stretch) | Distinguishes from esters or amides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.